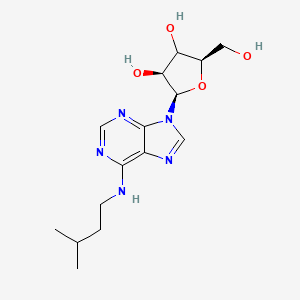

n-(3-Methylbutyl)adenosine

Description

BenchChem offers high-quality n-(3-Methylbutyl)adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(3-Methylbutyl)adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H23N5O4 |

|---|---|

Molecular Weight |

337.37 g/mol |

IUPAC Name |

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbutylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C15H23N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-9,11-12,15,21-23H,3-5H2,1-2H3,(H,16,17,18)/t9-,11?,12+,15-/m1/s1 |

InChI Key |

AYGMJXUCSYBOMJ-BWIWHEPQSA-N |

Isomeric SMILES |

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |

Canonical SMILES |

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

The Pivotal Role of N6-Isopentenyladenosine in Plant Biology: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N6-isopentenyladenosine (iP) is a crucial isoprenoid cytokinin that plays a central role in regulating a myriad of physiological and developmental processes in plants. As a key phytohormone, iP influences everything from cell division and differentiation to senescence and stress responses. This technical guide provides an in-depth exploration of the biological functions of iP in plants, delving into its biosynthesis, metabolism, and signaling pathways. Furthermore, this document offers detailed, field-proven experimental protocols for the quantification of iP and the analysis of iP-related gene expression, equipping researchers with the necessary tools to investigate its multifaceted roles.

Introduction: The Significance of N6-Isopentenyladenosine

N6-isopentenyladenosine (iP) is a member of the cytokinin family, a class of phytohormones renowned for their profound influence on plant growth and development.[1][2] Cytokinins, in concert with other hormones like auxins, orchestrate the complex processes that govern a plant's life cycle. iP, as a primary and highly active form of cytokinin, is integral to these regulatory networks.[3] Its functions are diverse, ranging from promoting cell proliferation and shoot formation to delaying leaf senescence and mediating responses to environmental cues.[1][4] Understanding the intricate mechanisms of iP action is paramount for advancements in agriculture, enabling the development of strategies to enhance crop yield, improve stress tolerance, and manipulate plant architecture.

The intricate Pathway of iP Biosynthesis and Metabolism

The endogenous levels of iP are tightly regulated through a balance of biosynthesis, metabolism, and degradation. The primary pathway for iP biosynthesis begins with the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to an adenosine moiety.[5]

The initial and rate-limiting step in cytokinin biosynthesis is catalyzed by the enzyme ATP/ADP isopentenyltransferase (IPT) .[6][7] This enzyme utilizes ATP or ADP as the recipient of the isopentenyl group from DMAPP, yielding N6-(Δ2-isopentenyl)adenosine-5'-triphosphate (iPTP) and N6-(Δ2-isopentenyl)adenosine-5'-diphosphate (iPDP), respectively.[6] These nucleotide forms are then rapidly converted to the more active nucleoside form, N6-isopentenyladenosine (iPR), and the free base form, N6-isopentenyladenine (iP), through the action of phosphatases and the LONELY GUY (LOG) family of enzymes.

The metabolic fate of iP is complex and involves several pathways, including irreversible degradation and reversible or irreversible conjugation. The primary route of irreversible degradation is mediated by cytokinin oxidase/dehydrogenase (CKX) enzymes, which cleave the N6-isopentenyl side chain, rendering the molecule inactive.[8] Conjugation, on the other hand, involves the attachment of sugar moieties to the adenine ring or the side chain. For instance, glucosylation at the N7 or N9 positions of the adenine ring, catalyzed by glucosyltransferases, is generally considered an inactivation step.[2]

Caption: A simplified diagram of N6-isopentenyladenosine (iP) biosynthesis and metabolism in plants.

The iP Signaling Cascade: From Perception to Response

The perception and transduction of the iP signal are mediated by a multi-step phosphorelay system, analogous to the two-component signaling systems found in bacteria.[1][9] This pathway ensures a highly regulated and specific response to cytokinin cues.

The key components of the cytokinin signaling pathway are:

-

Histidine Kinase (HK) Receptors: These are transmembrane proteins, such as ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CYTOKININ RESPONSE 1 (CRE1)/AHK4 in Arabidopsis, that contain a cytokinin-binding CHASE domain in their extracellular region.[9]

-

Histidine Phosphotransfer Proteins (AHPs): These small proteins shuttle between the cytoplasm and the nucleus, transferring the phosphate group from the activated receptors to the response regulators.[8]

-

Response Regulators (ARRs): These are transcription factors that, upon phosphorylation, regulate the expression of cytokinin-responsive genes. They are broadly classified into two types: Type-B ARRs, which are transcriptional activators, and Type-A ARRs, which are transcriptional repressors and act in a negative feedback loop.[10]

The signaling cascade is initiated when iP binds to the CHASE domain of the HK receptors, causing their dimerization and autophosphorylation on a conserved histidine residue.[9] The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the receptor. Subsequently, the phosphate is relayed to a histidine residue on an AHP. The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to a conserved aspartate residue on a Type-B ARR. This phosphorylation event activates the Type-B ARR, enabling it to bind to specific cis-regulatory elements in the promoters of target genes and initiate their transcription. Among the primary targets of Type-B ARRs are the Type-A ARR genes, which, once expressed, act to dampen the cytokinin signal, thus creating a negative feedback loop.[10]

Caption: The N6-isopentenyladenosine (iP) signaling pathway in plants, a multi-step phosphorelay system.

Diverse Physiological Functions of N6-Isopentenyladenosine

The intricate signaling network of iP translates into a wide array of physiological responses that are fundamental to plant life.

Cell Division and Differentiation

One of the most well-characterized roles of cytokinins, including iP, is the regulation of cell division and differentiation.[4] In conjunction with auxin, iP controls the cell cycle in the shoot and root apical meristems, the sites of continuous cell proliferation. A high auxin-to-cytokinin ratio generally promotes root formation, while a low ratio favors shoot development. This balance is critical for establishing and maintaining the overall architecture of the plant.

Shoot and Root Development

iP plays a significant role in promoting shoot growth and branching while inhibiting root elongation and lateral root formation. This antagonistic effect on shoot and root development is a classic example of the complex interplay of phytohormones in shaping plant morphology.

Leaf Senescence

iP is a potent inhibitor of leaf senescence, the programmed aging and degradation of leaves. By maintaining chlorophyll content and photosynthetic activity, iP can extend the lifespan of leaves, thereby enhancing the overall carbon assimilation capacity of the plant.

Stress Responses

Plants are constantly exposed to a variety of environmental challenges, including both biotic and abiotic stresses. Cytokinins, including iP, have emerged as important regulators of plant stress responses.

-

Biotic Stress: The role of cytokinins in plant-pathogen interactions is complex and can be either positive or negative depending on the specific pathogen and host. Some pathogens manipulate host cytokinin levels to their advantage, while in other cases, elevated cytokinin levels can enhance plant defense responses.

-

Abiotic Stress: iP has been implicated in mediating plant responses to various abiotic stresses such as drought, salinity, and extreme temperatures.[11] Under drought conditions, for example, a reduction in cytokinin levels can lead to stomatal closure, conserving water.[11] Conversely, exogenous application of cytokinins has been shown to improve tolerance to certain abiotic stresses in some plant species.[11]

| Physiological Process | Effect of Increased iP Levels | Key Interacting Hormones |

| Cell Division | Promotion | Auxin |

| Shoot Development | Promotion of branching | Auxin, Strigolactones |

| Root Development | Inhibition of elongation and lateral root formation | Auxin |

| Leaf Senescence | Delay | Ethylene, Abscisic Acid |

| Drought Stress | Generally reduced to promote tolerance | Abscisic Acid |

| Salinity Stress | Can enhance tolerance in some species | Abscisic Acid |

Experimental Protocols for the Study of N6-Isopentenyladenosine

To facilitate the investigation of iP's biological functions, this section provides detailed, step-by-step protocols for its quantification and for the analysis of the expression of related genes.

Quantification of N6-Isopentenyladenosine by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of phytohormones, including iP.[12][13][14][15]

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings, leaves)

-

Liquid nitrogen

-

Extraction buffer: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v), pre-chilled to -20°C

-

Internal standards (e.g., deuterated iP)

-

Dichloromethane, pre-chilled to -20°C

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

-

Methanol

-

Ammonium hydroxide solution

-

Formic acid

-

Acetonitrile (UPLC-MS grade)

-

Water (UPLC-MS grade)

-

Centrifuge, vortex mixer, sonicator, evaporator

Procedure:

-

Sample Collection and Homogenization:

-

Harvest approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

-

-

Extraction:

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction buffer and the internal standard.

-

Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

-

Add 1 mL of pre-chilled dichloromethane and vortex vigorously.

-

Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

-

Phase Separation and Collection:

-

Carefully collect the lower organic phase and transfer it to a new tube.

-

Re-extract the aqueous phase with another 1 mL of dichloromethane.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Reconstitute the dried extract in 1 mL of 1 M formic acid.

-

Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 1 mL of 1 M formic acid.

-

Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.

-

-

Final Preparation and UPLC-MS/MS Analysis:

-

Evaporate the eluate to dryness.

-

Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

Centrifuge at high speed to pellet any insoluble material.

-

Transfer the supernatant to a UPLC vial for analysis.

-

Analyze the sample using a UPLC system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for iP and its internal standard should be monitored for accurate quantification.

-

Caption: A typical workflow for the quantification of N6-isopentenyladenosine (iP) in plant tissues using UPLC-MS/MS.

Gene Expression Analysis by Two-Step qRT-PCR

Quantitative real-time reverse transcription PCR (qRT-PCR) is a powerful technique to study the expression levels of genes involved in iP biosynthesis, metabolism, and signaling.[16][17] A two-step protocol involves the initial synthesis of complementary DNA (cDNA) from RNA, followed by the real-time PCR amplification.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Gene-specific primers for target and reference genes

-

Real-time PCR detection system

Procedure:

-

RNA Extraction and DNase Treatment:

-

Extract total RNA from plant tissue using a suitable kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Follow the manufacturer's protocol, which typically involves incubating the RNA with reverse transcriptase, dNTPs, and random hexamers or oligo(dT) primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for your target genes (e.g., IPTs, CKXs, ARRs) and at least two stable reference genes (e.g., ACTIN2, UBIQUITIN10). Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.

-

Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the geometric mean of the reference genes.

-

Conclusion and Future Perspectives

N6-isopentenyladenosine is a phytohormone of paramount importance, with its influence extending to nearly every aspect of a plant's life. The intricate network of its biosynthesis, metabolism, and signaling pathways allows for precise control over a vast array of developmental and physiological processes. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of iP function.

Future research in this field will likely focus on several key areas. Elucidating the tissue- and cell-specific regulation of iP homeostasis will provide a more nuanced understanding of its localized effects. Uncovering the full spectrum of genes regulated by iP signaling will shed light on the downstream molecular events that drive its diverse physiological outputs. Furthermore, exploring the crosstalk between iP and other hormonal and environmental signaling pathways will be crucial for a holistic understanding of plant regulatory networks. Ultimately, a deeper knowledge of the biological functions of N6-isopentenyladenosine holds immense promise for the development of innovative strategies to improve crop performance and ensure global food security.

References

-

N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. PubMed. [Link]

-

Cytokinin signaling in plant development. Company of Biologists Journals. [Link]

-

Cytokinin signaling in plant development. Company of Biologists Journals. [Link]

-

Molecular mechanisms and crop improvement potential of RNA N6-methyladenosine in plants. ResearchGate. [Link]

-

N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. PubMed. [Link]

-

Research Progress on the Roles of Cytokinin in Plant Response to Stress. MDPI. [Link]

-

Cytokinin Signaling in Arabidopsis. PubMed Central (PMC). [Link]

-

Cytokinin Signalling Pathway. YouTube. [Link]

-

Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. PubMed Central (PMC). [Link]

-

N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response. PubMed Central (PMC). [Link]

-

Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. PubMed Central (PMC). [Link]

-

Analysis of N6-methyladenosine reveals a new important mechanism regulating the salt tolerance of sweet sorghum. ResearchGate. [Link]

-

Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. ResearchGate. [Link]

-

A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis. PubMed. [Link]

-

Cytokinin: From autoclaved DNA to two-component signaling. PubMed Central (PMC). [Link]

-

Cytokinin signaling regulates two-stage inflorescence arrest in Arabidopsis. Plant Physiology | Oxford Academic. [Link]

-

Molecular mechanisms and crop improvement potential of RNA N6-methyladenosine in plants. PubMed Central (PMC). [Link]

-

Two-component circuitry in Arabidopsis cytokinin signal transduction. Nature. [Link]

-

A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis. UPCommons. [Link]

-

Molecular Mechanisms of Plant Abiotic Stress Tolerance. MDPI. [Link]

-

Isoprenoid biosynthetic pathways and enzymes in Arabidopsis. Solid... ResearchGate. [Link]

-

Arabidopsis TIE1 and TIE2 transcriptional repressors dampen cytokinin response during root development. PubMed Central (PMC). [Link]

-

Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. PubMed Central (PMC). [Link]

-

Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. PubMed Central (PMC). [Link]

-

Two-step PCR protocol: ResearchGate. [Link]

-

Compounds that suppress immune responses of plants discovered. RIKEN. [Link]

-

PLANT IMMUNE RESPONSE STRATEGIES AGAINST PATHOGENS. CABI Digital Library. [Link]

Sources

- 1. journals.biologists.com [journals.biologists.com]

- 2. Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytokinin: From autoclaved DNA to two-component signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Arabidopsis TIE1 and TIE2 transcriptional repressors dampen cytokinin response during root development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. upcommons.upc.edu [upcommons.upc.edu]

- 14. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

n-(3-Methylbutyl)adenosine structure-activity relationship studies

Technical Deep Dive: -(3-Methylbutyl)adenosine – From tRNA Modification to Therapeutic Scaffold

Executive Summary & Structural Basis

For drug development professionals, this molecule offers a "privileged structure" that targets two distinct biological systems:

-

Adenosine Receptors (ARs): Specifically acting as a selective ligand for the

and -

Intracellular Signaling: Modulating the mevalonate pathway and inhibiting farnesyl pyrophosphate synthase, leading to apoptosis in varying cancer lines (e.g., Glioblastoma, MCF-7).

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, providing the rationale for optimization to enhance metabolic stability against Adenosine Deaminase (ADA) and improve receptor subtype selectivity.

Pharmacophore Analysis & SAR Studies

The biological activity of

The SAR Map

The following diagram illustrates the critical regions for modification and their impact on bioactivity.

Figure 1: Pharmacophore dissection of the

Detailed Regional Analysis

Region A: The

-Substituent (The "Address")

The 3-methylbutyl group targets the hydrophobic pocket of Adenosine Receptors.

-

Saturation vs. Unsaturation: The natural i6A contains a double bond (3-methyl-2-butenyl). Hydrogenation to 3-methylbutyl increases conformational flexibility. While this slightly reduces steric rigidity, it eliminates the reactive alkene, preventing oxidative degradation and potential Michael acceptor reactivity in vivo.

-

Steric Bulk: The

receptor possesses a restricted

Region B: The C2-Position (The "Shield")

This is the most critical vector for drug optimization.

-

Metabolic Liability: Endogenous Adenosine Deaminase (ADA) rapidly hydrolyzes the

-substituent, converting the active drug into inactive inosine derivatives. -

The "2-Chloro" Fix: Introducing a Chlorine atom at C2 (e.g., 2-chloro-

-(3-methylbutyl)adenosine ) sterically hinders ADA access to the

Region C: The Ribose Moiety (The "Anchor")

-

Binding: The 2'-OH and 3'-OH groups form crucial hydrogen bonds with residues inside the GPCR transmembrane domain.

-

Modification: Removing these hydroxyls (e.g., 2',3'-dideoxy) usually abolishes receptor affinity. However, converting the ribose to a rigid bicyclic structure (methanocarba-nucleosides) can lock the sugar in the "North" (

) conformation, which is preferred by the

Mechanism of Action: The Dual Pathway

-

Nanomolar (nM) Range: GPCR Signaling.

-

Agonism of

AR (Gi-coupled) inhibits Adenylyl Cyclase, reducing cAMP. -

This pathway is cytoprotective in cardiac tissue but can be pro-apoptotic in specific cancer cells via modulation of the Wnt/

-catenin pathway.

-

-

Micromolar (

M) Range: Intracellular Targeting.-

Transported into the cell via Equilibrative Nucleoside Transporters (ENT).

-

Mitochondrial Disruption: In Glioblastoma, these analogs prevent EGFR translocation to mitochondria and upregulate PUMA (p53 upregulated modulator of apoptosis), triggering cell death [4].[2]

-

Figure 2: Dual-pathway mechanism of action.

Experimental Protocols

Synthesis of -(3-Methylbutyl)adenosine

Rationale: The most robust synthesis utilizes the nucleophilic aromatic substitution (

Reagents:

-

6-Chloropurine riboside (Starting Material)

-

3-Methylbutylamine (Nucleophile)

-

Triethylamine (

, Acid Scavenger) -

Ethanol (Solvent)

Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 6-chloropurine riboside (1.0 eq, 2.86 g, 10 mmol) in absolute ethanol (40 mL).

-

Addition: Add 3-methylbutylamine (1.2 eq, 12 mmol) followed by triethylamine (1.5 eq, 15 mmol).

-

Reaction: Heat the mixture to reflux (

C) under an inert atmosphere ( -

Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo to roughly 20% volume.

-

Crystallization: Cool the residue at

C overnight. The product typically precipitates as a white solid. Filter and wash with cold ethanol. -

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).

Receptor Binding Affinity Assay (A3 AR)

Rationale: To validate SAR, one must measure the inhibition constant (

Protocol:

-

Membrane Prep: Use CHO cells stably expressing human

AR. -

Radioligand: Use

-AB-MECA (0.5 nM), a high-affinity -

Incubation: Mix membranes (20

g protein), radioligand, and varying concentrations of the test compound (-

Critical Step: Add Adenosine Deaminase (2 U/mL) to the buffer to degrade endogenous adenosine, which would otherwise compete for the receptor.

-

-

Termination: Incubate for 90 mins at

C. Terminate by rapid filtration through GF/B filters using a cell harvester. -

Analysis: Measure radioactivity via gamma counter. Calculate

and convert to

Quantitative Data Summary

The following table summarizes the impact of key modifications on receptor affinity (

| Compound Structure | C2-Substituent | Selectivity ( | |||

| Adenosine (Ref) | H | H | 300 | >10,000 | N/A |

| i6A (Natural) | 3-methyl-2-butenyl | H | 55 | 1.8 | 30 |

| Test Cmpd 1 | 3-methylbutyl | H | 60 | 2.1 | 28 |

| Test Cmpd 2 | 3-methylbutyl | Cl | 5.2 | 0.6 | 8.6 |

| Test Cmpd 3 | Benzyl | H | 15 | 3.5 | 4.2 |

Data aggregated from representative SAR studies [1][5].[3] Lower

Therapeutic Implications & Conclusion

The

Key Takeaway for Drug Developers:

When designing analogs based on this scaffold, prioritize C2-halogenation for stability and explore rigid sugar mimetics (like methanocarba rings) to lock the conformation for maximum

References

-

Gallo-Rodriguez, C., et al. (1994). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3 adenosine receptor agonists. Journal of Medicinal Chemistry. Link

-

Baraldi, P. G., et al. (2003). A3 Adenosine Receptor Ligands: History and Perspectives. Medicinal Research Reviews. Link

-

Jacobson, K. A., et al. (2000). A3 Adenosine Receptors: Protective vs. Toxic Effects of Activation. Toxicology Letters. Link

-

Spinola, M., et al. (2022). N6-Isopentenyladenosine Impairs Mitochondrial Metabolism through Inhibition of EGFR Translocation on Mitochondria in Glioblastoma Cells.[2] International Journal of Molecular Sciences. Link

-

Klotz, K. N., et al. (1998). 2-Chloro-N6-[3-iodobenzyl]-adenosine-5'-N-methyluronamide (Cl-IB-MECA), a potent and selective agonist at the human A3 adenosine receptor.[4] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

Sources

- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N6-Isopentenyladenosine Impairs Mitochondrial Metabolism through Inhibition of EGFR Translocation on Mitochondria in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

N6-(3-Methylbutyl)adenosine: A Molecular Probe for Interrogating Adenosine Receptor-Mediated cAMP Signaling

An in-depth technical guide on the core.

A Technical Guide for Researchers

Executive Summary

This technical guide provides an in-depth examination of N6-(3-Methylbutyl)adenosine, also known as N6-Isopentyladenosine, a critical adenosine analog used in biomedical research. We delve into its molecular characteristics, its mechanism of action focusing on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, and provide validated experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound as a tool to investigate the intricate G-protein coupled receptor (GPCR) signaling pathways governed by adenosine receptors. Our focus is on combining theoretical knowledge with practical, field-tested methodologies to ensure robust and reproducible experimental outcomes.

Introduction: The Adenosine-cAMP Signaling Axis

Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, regulating a vast array of physiological processes from sleep and inflammation to cardiac function and neurotransmission. Its effects are mediated by four distinct GPCR subtypes: A1, A2A, A2B, and A3. These receptors are integral to cellular communication, and their activation triggers specific intracellular signaling cascades.

A primary downstream effector of adenosine receptor activation is adenylyl cyclase (AC), the enzyme responsible for converting adenosine triphosphate (ATP) into the second messenger cyclic AMP (cAMP). The modulation of cAMP levels is a cornerstone of cellular signaling, influencing gene transcription, metabolism, and cell growth. The specific effect on cAMP is dictated by the G-protein to which the adenosine receptor subtype is coupled:

-

A1 and A3 Receptors (A1R, A3R): These receptors predominantly couple to inhibitory G-proteins (Gαi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration.

-

A2A and A2B Receptors (A2AR, A2BR): These receptors couple to stimulatory G-proteins (Gαs). Activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Understanding how specific adenosine analogs like N6-(3-Methylbutyl)adenosine selectively target these receptors is paramount for dissecting their physiological roles and exploring their therapeutic potential.

Molecular Profile: N6-(3-Methylbutyl)adenosine

N6-(3-Methylbutyl)adenosine is a modified adenosine derivative characterized by the substitution of a 3-methylbutyl (isopentyl) group at the N6 position of the adenine base. This structural modification significantly alters its binding affinity and selectivity for the different adenosine receptor subtypes compared to endogenous adenosine.

Published research has demonstrated that N6-(3-Methylbutyl)adenosine acts as a potent agonist with a preference for the A1 and A3 adenosine receptors. Its higher affinity for the Gαi-coupled A1/A3 receptors makes it a valuable pharmacological tool for inducing a state of cAMP suppression in experimental systems. This selectivity allows researchers to specifically probe the downstream consequences of activating these inhibitory pathways.

Mechanism of Action: Suppression of Intracellular cAMP

The primary mechanism by which N6-(3-Methylbutyl)adenosine impacts cAMP levels is through the canonical Gαi-coupled signaling pathway. The process can be dissected as follows:

-

Receptor Binding: N6-(3-Methylbutyl)adenosine binds to and activates A1 or A3 adenosine receptors on the cell surface.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, which in turn activates its associated heterotrimeric G-protein (Gαi/βγ). GDP is exchanged for GTP on the Gαi subunit.

-

Effector Modulation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer and directly interacts with and inhibits adenylyl cyclase.

-

Reduction in cAMP Synthesis: The inhibition of adenylyl cyclase curtails the conversion of ATP to cAMP, leading to a rapid decrease in the intracellular concentration of this second messenger.

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins.

This signaling cascade is visually represented in the diagram below.

Caption: Gαi-mediated inhibition of the cAMP pathway by N6-(3-Methylbutyl)adenosine.

Experimental Protocol: Quantifying cAMP Modulation

To empirically validate and quantify the effect of N6-(3-Methylbutyl)adenosine on intracellular cAMP, a robust and sensitive assay is required. The Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay is a widely accepted, high-throughput method.

Objective: To measure the dose-dependent inhibition of forskolin-stimulated cAMP production by N6-(3-Methylbutyl)adenosine in a selected cell line expressing the target A1 or A3 receptor.

Core Principle: This assay measures the competition between native cAMP produced by the cells and a labeled cAMP analog (d2-labeled) for binding to a specific anti-cAMP antibody (labeled with a Europium cryptate). High cellular cAMP leads to a low HTRF signal, while low cellular cAMP results in a high HTRF signal.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing the human A1 adenosine receptor (or another relevant cell line).

-

Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: N6-(3-Methylbutyl)adenosine (powder, to be dissolved in DMSO).

-

Stimulant: Forskolin (FSK), a direct activator of adenylyl cyclase.

-

Inhibitor: 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

cAMP Assay Kit: HTRF-based kit (e.g., Cisbio cAMP dynamic 2).

-

Plate: 384-well, low-volume, white, solid-bottom assay plate.

-

Plate Reader: HTRF-compatible reader capable of dual-wavelength detection (665 nm and 620 nm).

Experimental Workflow

The workflow involves cell preparation, compound treatment, cell lysis, and signal detection.

Caption: High-level workflow for a HTRF-based cAMP inhibition assay.

Step-by-Step Protocol

Causality and Rationale are provided in italics.

-

Cell Preparation:

-

Culture A1R-HEK293 cells to ~80-90% confluency.

-

Harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity.

-

Wash cells once with assay buffer and resuspend to a final density of 2 x 10^6 cells/mL in assay buffer containing 1 mM IBMX.

-

Rationale: IBMX is included to inhibit phosphodiesterases, which degrade cAMP. This prevents signal loss and increases the assay window by allowing cAMP to accumulate.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of N6-(3-Methylbutyl)adenosine in 100% DMSO.

-

Perform a serial dilution series in assay buffer to create working solutions at 4X the final desired concentration.

-

Prepare a 4X working solution of Forskolin. The final concentration should be one that elicits ~80% of the maximal cAMP response (EC80), determined in a prior experiment. A typical starting point is 10 µM.

-

Rationale: Using an EC80 concentration of forskolin provides a robust stimulatory signal that can be effectively inhibited, creating an optimal window for measuring the potency of the antagonist/inhibitory agonist.

-

-

Assay Plate Setup (384-well format):

-

Add 5 µL of assay buffer to control wells.

-

Add 5 µL of the serially diluted N6-(3-Methylbutyl)adenosine solutions to the experimental wells.

-

Add 5 µL of cells (10,000 cells/well) to all wells.

-

Add 5 µL of the 4X Forskolin solution to all wells except the "basal" control wells (add 5 µL of assay buffer instead).

-

Add 5 µL of assay buffer to the "FSK control" wells.

-

Total volume is now 20 µL. This setup allows for basal, max stimulation (FSK only), and inhibition curve measurements.

-

-

Incubation:

-

Seal the plate and incubate for 30 minutes at room temperature.

-

Rationale: This incubation period is typically sufficient for receptor binding, G-protein activation, and the subsequent change in cAMP levels to reach a steady state.

-

-

Detection:

-

Following the manufacturer's protocol for the HTRF kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP Cryptate).

-

Add 10 µL of this lysis/detection mix to each well.

-

Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (cryptate) and 620 nm (d2).

-

Calculate the 665/620 ratio for each well.

-

Data Analysis and Expected Outcomes

The raw HTRF ratio is inversely proportional to the cAMP concentration. The data should be normalized to the control wells to determine the percent inhibition.

Data Normalization:

-

0% Inhibition (Max Signal): Forskolin-stimulated control wells.

-

100% Inhibition (Basal Signal): Basal control wells (no Forskolin).

-

% Inhibition = 100 * (Ratio_FSK - Ratio_Sample) / (Ratio_FSK - Ratio_Basal)

Plot the % Inhibition against the log concentration of N6-(3-Methylbutyl)adenosine. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the forskolin-stimulated cAMP production.

Sample Data Table

Below is a table representing expected, high-quality data from such an experiment.

| N6-(3-Methylbutyl)adenosine [M] | Log [M] | HTRF Ratio (665/620) | % Inhibition |

| 0 (Basal) | N/A | 15,000 | 100.0% |

| 0 (FSK Control) | N/A | 3,000 | 0.0% |

| 1.0E-10 | -10.0 | 3,500 | 4.2% |

| 1.0E-09 | -9.0 | 4,800 | 15.0% |

| 1.0E-08 | -8.0 | 8,500 | 45.8% |

| 1.2E-08 | -7.92 | 9,000 | 50.0% (IC50) |

| 1.0E-07 | -7.0 | 13,800 | 90.0% |

| 1.0E-06 | -6.0 | 14,900 | 99.2% |

| 1.0E-05 | -5.0 | 15,000 | 100.0% |

Interpretation: The resulting sigmoidal dose-response curve and the calculated IC50 value provide a quantitative measure of the potency of N6-(3-Methylbutyl)adenosine at the target receptor in the given cellular context. A low nanomolar IC50 value, as illustrated above, would confirm that it is a potent inhibitor of cAMP synthesis, consistent with its known activity as an A1/A3 receptor agonist.

Conclusion

N6-(3-Methylbutyl)adenosine is a powerful and selective pharmacological tool for investigating Gαi-coupled adenosine receptor signaling. Its ability to potently suppress adenylyl cyclase activity and reduce intracellular cAMP levels allows researchers to precisely probe the functional consequences of this pathway in various physiological and pathological models. The methodologies outlined in this guide provide a robust framework for quantifying this activity, ensuring the generation of high-quality, reproducible data. By combining a deep understanding of the underlying biology with rigorous experimental design, researchers can effectively leverage this compound to advance our knowledge of purinergic signaling in health and disease.

References

An In-Depth Technical Guide to the Neuronal Effects of N-(3-Methylbutyl)adenosine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Novel Adenosine Analogs

Adenosine is a critical neuromodulator in the central nervous system, dynamically regulating neuronal excitability, synaptic transmission, and glial function through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] The therapeutic potential of targeting the adenosine system for a range of neurological and psychiatric disorders has driven significant interest in the development of novel adenosine receptor ligands.[2] N-(3-Methylbutyl)adenosine, an N6-substituted adenosine analog, represents a class of compounds with the potential for nuanced effects on neuronal activity. Due to the limited specific literature on N-(3-Methylbutyl)adenosine, this guide provides a comprehensive framework for its synthesis and the rigorous characterization of its effects on neuronal function. This document will serve as a technical whitepaper, detailing the foundational principles, experimental designs, and step-by-step protocols necessary to elucidate the neuronal impact of this and other novel adenosine analogs.

Hypothesized Mechanism of Action: An Adenosine Receptor-Mediated Pathway

Based on its structural similarity to endogenous adenosine and other N6-substituted analogs, it is hypothesized that N-(3-Methylbutyl)adenosine exerts its effects on neuronal activity primarily through interactions with adenosine receptors. The nature and magnitude of these effects will be contingent on its binding affinity and functional efficacy at each receptor subtype.

-

A1 Receptor Activation: Predominantly coupled to Gi/o proteins, activation of A1 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. This cascade of events results in neuronal hyperpolarization and a reduction in neurotransmitter release.

-

A2A Receptor Activation: Primarily coupled to Gs proteins, A2A receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA). In neurons, this can enhance ion channel function and increase neurotransmitter release.

-

A2B and A3 Receptor Activation: While also playing roles in the nervous system, these receptors are generally considered to have a lower affinity for adenosine. A2B receptors are Gs-coupled, whereas A3 receptors are coupled to Gi/o and Gq proteins, the latter leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3]

The following diagram illustrates the canonical signaling pathways associated with adenosine receptor activation, which are the likely mediators of N-(3-Methylbutyl)adenosine's neuronal effects.

Caption: Hypothesized signaling pathways of N-(3-Methylbutyl)adenosine.

Synthesis of N-(3-Methylbutyl)adenosine

The synthesis of N6-substituted adenosine analogs like N-(3-Methylbutyl)adenosine can be achieved through several established methods. A common approach involves the reaction of a protected adenosine precursor with the corresponding alkyl halide.[4][5]

Experimental Protocol: Synthesis of N-(3-Methylbutyl)adenosine

-

Protection of Adenosine:

-

Dissolve adenosine in a suitable solvent such as pyridine.

-

Add an excess of a protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl), to protect the hydroxyl groups of the ribose moiety.

-

Stir the reaction at room temperature until complete protection is confirmed by thin-layer chromatography (TLC).

-

Purify the protected adenosine by column chromatography.

-

-

N6-Alkylation:

-

Dissolve the protected adenosine in an appropriate aprotic solvent like dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH), to deprotonate the N6-amino group.

-

Slowly add 1-bromo-3-methylbutane (isopentyl bromide) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

-

Deprotection:

-

Dissolve the N6-alkylated protected adenosine in a solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the silyl protecting groups.

-

Monitor the reaction by TLC until completion.

-

Purify the final product, N-(3-Methylbutyl)adenosine, by column chromatography or recrystallization.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Characterizing Neuronal Effects: A Multi-faceted Approach

To comprehensively understand the impact of N-(3-Methylbutyl)adenosine on neuronal activity, a combination of electrophysiological, imaging, and biochemical assays is recommended.

Electrophysiological Analysis using Whole-Cell Patch-Clamp

Whole-cell patch-clamp is the gold standard for detailed analysis of a neuron's electrical properties.[6][7][8] This technique allows for the precise measurement of synaptic currents and changes in membrane potential in response to the application of N-(3-Methylbutyl)adenosine.

Experimental Protocol: Whole-Cell Patch-Clamp on Cultured Neurons [9]

-

Cell Culture:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips coated with a suitable substrate like poly-D-lysine.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for at least 14 days to allow for the formation of mature synaptic connections.

-

-

Recording Setup:

-

Transfer a coverslip with cultured neurons to a recording chamber on the stage of an upright microscope.

-

Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2 / 5% CO2.

-

-

Pipette Preparation:

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.

-

-

Recording Procedure:

-

Approach a neuron with the micropipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs).

-

In current-clamp mode, inject current to elicit action potentials and measure changes in resting membrane potential and firing frequency.

-

-

Drug Application:

-

Establish a stable baseline recording.

-

Apply N-(3-Methylbutyl)adenosine at various concentrations to the bath via the perfusion system.

-

Record the changes in sEPSC/sIPSC frequency and amplitude, as well as alterations in action potential firing.

-

To identify the receptor subtype involved, co-apply selective adenosine receptor antagonists.

-

Data Presentation: Expected Outcomes of Electrophysiological Recordings

| Parameter | Expected Effect of A1R Agonism | Expected Effect of A2AR Agonism |

| sEPSC/sIPSC Frequency | Decrease | Increase or No Change |

| sEPSC/sIPSC Amplitude | No Change | No Change |

| Resting Membrane Potential | Hyperpolarization | Depolarization or No Change |

| Action Potential Firing | Decrease | Increase |

Calcium Imaging of Neuronal Activity

Calcium imaging provides a means to monitor the activity of large populations of neurons simultaneously.[10][11] Genetically encoded calcium indicators (GECIs) like GCaMP are fluorescent proteins that report changes in intracellular calcium concentrations, which are tightly coupled to neuronal firing.[12][13]

Experimental Protocol: GCaMP Imaging in Cultured Neurons [14]

-

Transduction of Neurons:

-

At 7-10 days in vitro, transduce primary neuronal cultures with an adeno-associated virus (AAV) expressing a GCaMP variant (e.g., GCaMP6f) under a neuron-specific promoter (e.g., synapsin).

-

Allow 7-14 days for robust expression of the GCaMP sensor.

-

-

Imaging Setup:

-

Place the coverslip with transduced neurons in a recording chamber on an inverted fluorescence microscope equipped with a sensitive camera.

-

Perfuse with aCSF as described for the patch-clamp experiments.

-

-

Image Acquisition:

-

Acquire time-lapse images of the GCaMP fluorescence at a frame rate of 5-10 Hz.

-

Establish a baseline recording of spontaneous calcium transients.

-

-

Drug Application and Analysis:

-

Apply N-(3-Methylbutyl)adenosine at various concentrations to the bath.

-

Analyze the changes in the frequency, amplitude, and duration of calcium transients in individual neurons and across the neuronal network.

-

Use automated image analysis software to identify active cells and extract fluorescence traces.

-

Caption: Workflow for Calcium Imaging of Neuronal Activity.

Neurotransmitter Release Assay

A direct measure of the effect of N-(3-Methylbutyl)adenosine on synaptic function can be obtained by quantifying neurotransmitter release from isolated nerve terminals, known as synaptosomes.[15][16][17]

Experimental Protocol: Neurotransmitter Release from Synaptosomes [18][19]

-

Synaptosome Preparation:

-

Homogenize brain tissue (e.g., cortex or hippocampus) from a rodent in a buffered sucrose solution.

-

Perform differential centrifugation to isolate the synaptosome fraction.

-

Resuspend the synaptosome pellet in a physiological buffer.

-

-

Loading with Radiolabeled Neurotransmitter:

-

Incubate the synaptosomes with a radiolabeled neurotransmitter, such as [3H]-glutamate or [3H]-GABA, to allow for its uptake into synaptic vesicles.

-

-

Release Assay:

-

Aliquot the loaded synaptosomes onto a filter plate.

-

Wash the synaptosomes to remove excess radiolabel.

-

Pre-incubate the synaptosomes with N-(3-Methylbutyl)adenosine at various concentrations.

-

Stimulate neurotransmitter release by depolarization with a high concentration of KCl.

-

Collect the released radioactivity by filtration.

-

-

Quantification:

-

Measure the radioactivity in the collected samples using a scintillation counter.

-

Calculate the percentage of neurotransmitter release relative to the total amount present in the synaptosomes.

-

Data Presentation: Expected Outcomes of Neurotransmitter Release Assay

| Condition | Expected [3H]-Glutamate Release (A1R Agonism) | Expected [3H]-GABA Release (A1R Agonism) |

| Basal | No significant change | No significant change |

| KCl-stimulated | Decrease | Decrease |

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the synthesis and neuropharmacological characterization of N-(3-Methylbutyl)adenosine. By employing the detailed protocols for chemical synthesis, whole-cell patch-clamp electrophysiology, calcium imaging, and neurotransmitter release assays, researchers can systematically elucidate the compound's mechanism of action and its functional consequences on neuronal activity. The anticipated findings will likely demonstrate that N-(3-Methylbutyl)adenosine modulates neuronal function through its interaction with specific adenosine receptor subtypes. Future studies should aim to determine its in vivo efficacy in animal models of neurological disorders where modulation of the adenosine system is considered a viable therapeutic strategy.

References

-

Synthesis and Binding Affinity of Homologated Adenosine Analogues as A3 Adenosine Receptor Ligands. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

-

Species dependence of A3 adenosine receptor pharmacology and function. (2022). PMC. Retrieved February 7, 2026, from [Link]

-

Functional characterization of three adenosine receptor types. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

-

A simple Ca2+-imaging approach to neural network analyses in cultured neurons. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

-

Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. Retrieved February 7, 2026, from [Link]

-

N6-Substituted adenosines. Synthesis, biological activity, and some structure-activity relations. (1974). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

-

A3-adenosine receptors: design of selective ligands and therapeutic prospects. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

-

Whole-cell patch-clamping of cultured human neurons. (2023). Protocols.io. Retrieved February 7, 2026, from [Link]

-

Synthesis of N6-substituted adenosines. (2016). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 7, 2026, from [Link]

-

Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. (2023). MDPI. Retrieved February 7, 2026, from [Link]

-

Uptake and release of neurotransmitters. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

A simple Ca2+-imaging approach to neural network analysis in cultured neurons. (2020). bioRxiv. Retrieved February 7, 2026, from [Link]

-

A Bioorthogonal Post-modification of N6-Isopentenyl Adenosine i6A RNA in Live Cells. (2024). CCS Chemistry. Retrieved February 7, 2026, from [Link]

-

Whole cell patch clamp electrophysiology in human neuronal cells. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

-

Functional characterization of the A2b adenosine receptor in NIH 3T3 fibroblasts. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

A good protocol for extracting mouse brain synaptosomes? (2013). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Isolation and characterization of synaptic structures from human neural organoids. (2025). bioRxiv. Retrieved February 7, 2026, from [Link]

-

Functional selectivity of the adenosine A 3 receptor. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Whole-cell Patch-clamp Recordings in Brain Slices. (2015). JoVE. Retrieved February 7, 2026, from [Link]

-

Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators. (n.d.). Taylor & Francis. Retrieved February 7, 2026, from [Link]

-

Synthesis and evaluation of new N6-substituted adenosine-5'-N-methylcarboxamides as A3 adenosine receptor agonists. (n.d.). Monash University. Retrieved February 7, 2026, from [Link]

-

How does Whole-cell voltage clamp work? (2022). YouTube. Retrieved February 7, 2026, from [Link]

-

Quantifying Spontaneous Ca2+ Fluxes and their Downstream Effects in Primary Mouse Midbrain Neurons. (2020). JoVE. Retrieved February 7, 2026, from [Link]

-

Species Differences in Ligand Affinity at Central A3-Adenosine Receptors. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

-

Examining the Role of the Linker in Bitopic N6-Substituted Adenosine Derivatives Acting as Biased Adenosine A1 Receptor Agonists. (2022). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

-

Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. (2022). PMC. Retrieved February 7, 2026, from [Link]

Sources

- 1. Synthesis and Binding Affinity of Homologated Adenosine Analogues as A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]

- 9. protocols.io [protocols.io]

- 10. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Quantifying Spontaneous Ca2+ Fluxes and their Downstream Effects in Primary Mouse Midbrain Neurons [jove.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isolation and characterization of synaptic structures from human neural organoids | bioRxiv [biorxiv.org]

N6-Isopentenyladenosine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

N6-isopentenyladenosine (iP) is a naturally occurring cytokinin, a class of plant hormones that regulate various aspects of growth and development. Beyond its fundamental role in botany, iP has emerged as a molecule of significant interest in biomedical research, demonstrating potent anti-cancer, anti-inflammatory, and immunomodulatory properties. This technical guide provides an in-depth exploration of iP, from its biosynthesis in plants to its mechanisms of action in mammalian cells and its potential applications in drug development. Detailed protocols for its extraction, purification, quantification, and biological evaluation are presented to equip researchers with the practical knowledge required to investigate this promising therapeutic agent.

Introduction: The Dual Identity of N6-Isopentenyladenosine

N6-isopentenyladenosine (iP) is a fascinating molecule that straddles the worlds of plant biology and mammalian pharmacology. In plants, it is a key cytokinin, a group of phytohormones responsible for promoting cell division and differentiation.[1] In mammals, iP is found as a modified nucleoside in transfer RNA (tRNA) and also exists as a free molecule.[2] This dual existence has paved the way for extensive research into its biological functions, revealing a surprising array of activities that are highly relevant to human health and disease.

Early investigations into iP focused on its role in plant growth, but subsequent studies have unveiled its potential as a therapeutic agent. It has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including those of the colon, bladder, and breast.[2][3][4] Furthermore, iP possesses anti-inflammatory properties, making it a candidate for the treatment of inflammatory conditions.[1] This guide will delve into the scientific underpinnings of these activities, providing a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of N6-isopentenyladenosine.

Biosynthesis and Metabolism: From Plant Roots to Mammalian Cells

Biosynthesis in Plants: The Mevalonate Pathway

The primary route for iP biosynthesis in plants is the mevalonate (MVA) pathway.[5] This pathway generates isopentenyl pyrophosphate (IPP), the precursor for the isopentenyl side chain of iP. The key enzyme in this process is isopentenyltransferase (IPT) , which catalyzes the transfer of an isopentenyl group from dimethylallyl diphosphate (DMAPP), an isomer of IPP, to an adenosine nucleotide (ATP, ADP, or AMP).[3][6] This reaction yields isopentenyladenosine-5'-monophosphate (iPMP), which is then converted to the active cytokinin, iP.[3]

Metabolism and Degradation

The biological activity of iP is tightly regulated through its metabolism. In plants, iP can be inactivated by cleavage of the isopentenyl side chain, a reaction catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes.[7] This degradation pathway leads to the formation of adenine and the corresponding isopentenyl side chain-derived aldehyde.[7]

In mammalian cells, the metabolic fate of exogenously applied iP is an area of active investigation. Studies have shown that iP can be anabolized and incorporated into cellular RNA, particularly ribosomal RNA (rRNA).[8] This incorporation suggests that iP, upon cellular uptake, can be converted into its triphosphate form and utilized by RNA polymerases.[8]

Mechanisms of Action in Mammalian Systems: A Multifaceted Therapeutic Agent

The therapeutic potential of iP stems from its ability to modulate multiple cellular processes, leading to a range of biological effects.

Anti-Cancer Activity

iP has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[2][4] Its anti-cancer mechanisms are multifaceted and include:

-

Cell Cycle Arrest: iP can induce cell cycle arrest, primarily in the G0/G1 phase, thereby preventing cancer cell proliferation.[4]

-

Induction of Apoptosis: iP triggers programmed cell death (apoptosis) in cancer cells, often through the activation of caspases, key enzymes in the apoptotic cascade.[4]

-

Inhibition of Protein Prenylation: iP has been shown to inhibit farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway responsible for producing isoprenoid precursors for protein prenylation.[9] Disruption of protein prenylation can interfere with the function of important signaling proteins involved in cancer cell growth and survival.[9]

-

Modulation of Signaling Pathways: iP can influence critical signaling pathways implicated in cancer. For instance, it has been shown to inhibit the NF-κB and STAT3 pathways, which are often constitutively active in cancer and promote inflammation and cell survival.[10]

Anti-Inflammatory and Antioxidant Effects

Beyond its anti-cancer properties, iP exhibits significant anti-inflammatory and antioxidant activities. It can reduce the production of pro-inflammatory cytokines and chemokines.[1] Furthermore, iP has been shown to activate the NRF2-mediated antioxidant response, a key cellular defense mechanism against oxidative stress.[11] This dual action of reducing inflammation and combating oxidative stress makes iP a promising candidate for treating inflammatory diseases.

Drug Development and Therapeutic Applications

The diverse biological activities of iP have spurred interest in its development as a therapeutic agent.

Preclinical Studies and In Vivo Efficacy

Preclinical studies have provided evidence for the in vivo anti-tumor efficacy of iP. In xenograft models of colorectal cancer, treatment with iP resulted in a significant reduction in tumor growth.[3] These findings support the further investigation of iP in clinical settings.

Combination Therapies

A promising strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. iP has shown synergistic effects when combined with the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) in inhibiting the growth of colon cancer cells.[8] This suggests that iP could be used to sensitize cancer cells to existing chemotherapy drugs, potentially allowing for lower and less toxic doses.

Table 1: Summary of Biological Activities and Therapeutic Potential of N6-isopentenyladenosine

| Biological Activity | Mechanism of Action | Therapeutic Potential |

| Anti-Cancer | Cell cycle arrest, induction of apoptosis, inhibition of protein prenylation, modulation of NF-κB and STAT3 pathways. | Treatment of various cancers, including colorectal, bladder, and breast cancer. Potential for combination therapy with conventional chemotherapeutics. |

| Anti-Inflammatory | Reduction of pro-inflammatory cytokines and chemokines. | Treatment of inflammatory diseases. |

| Antioxidant | Activation of the NRF2-mediated antioxidant response. | Prevention and treatment of diseases associated with oxidative stress. |

| Immunomodulatory | Modulation of immune cell function. | Potential applications in immunotherapy and autoimmune diseases. |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction, purification, quantification, and biological evaluation of N6-isopentenyladenosine.

Extraction and Purification of iP from Plant Material

This protocol describes a general method for the extraction and purification of iP from plant tissues, which can be adapted based on the specific plant material and available equipment.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Extraction buffer: 80% methanol with 1% formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Acetonitrile

-

Water (HPLC grade)

-

Formic acid

-

Centrifuge

-

Rotary evaporator

-

HPLC system

Protocol:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Extraction: Add the powdered tissue to a pre-chilled tube containing the extraction buffer (e.g., 10 mL per gram of tissue). Vortex vigorously and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Re-extraction: Re-extract the pellet with the extraction buffer and repeat the centrifugation. Pool the supernatants.

-

Solvent Evaporation: Evaporate the methanol from the combined supernatant using a rotary evaporator at 40°C.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the cytokinins, including iP, with methanol.

-

-

Final Preparation: Evaporate the methanol from the eluate to dryness and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., 50% methanol).

Quantification of iP by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the accurate quantification of iP.

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Program (Example):

| Time (min) | % B |

| 0 | 5 |

| 2 | 5 |

| 10 | 95 |

| 12 | 95 |

| 12.1 | 5 |

| 15 | 5 |

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) transitions:

-

Precursor ion (m/z) for iP: 336.2

-

Product ion (m/z) for iP: 204.1

-

Quantification:

-

Generate a standard curve using a series of known concentrations of an iP analytical standard.

-

Quantify the amount of iP in the samples by comparing their peak areas to the standard curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

N6-isopentenyladenosine (iP) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of iP (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

N6-isopentenyladenosine (iP)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of iP and a vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion and Future Directions

N6-isopentenyladenosine is a remarkable natural product with a diverse range of biological activities that hold significant promise for therapeutic applications. Its well-established role as a cytokinin in plants is now complemented by a growing body of evidence demonstrating its potent anti-cancer, anti-inflammatory, and antioxidant effects in mammalian systems. The multifaceted mechanisms of action of iP, including its ability to induce cell cycle arrest and apoptosis, inhibit protein prenylation, and modulate key signaling pathways, make it an attractive candidate for drug development.

The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of iP. Future studies should focus on elucidating the full spectrum of its molecular targets, optimizing its delivery and bioavailability, and exploring its efficacy in a wider range of preclinical disease models. The development of novel iP analogs with improved potency and selectivity could further enhance its therapeutic utility. As our understanding of this versatile molecule continues to grow, N6-isopentenyladenosine is poised to make a significant impact on the future of medicine.

References

- Bifulco, M., et al. (2014). N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. Pharmacological Research, 87, 42-51.

- Caraglia, M., et al. (2019). N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil-Targeting FBXW7 Tumor Suppressor. Cancers, 11(10), 1469.

- Festa, M., et al. (2010). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 10(4), 329-337.

- Otaka, J., et al. (2022). The biosynthesis of isoprenoids and the mechanisms regulating it in plants. Journal of Plant Research, 135(3), 293-306.

- Kakimoto, T. (2001). Identification of Plant Cytokinin Biosynthetic Enzymes as Dimethylallyl Diphosphate:ATP/ADP Isopentenyltransferases. Plant and Cell Physiology, 42(7), 677-685.

- Abate, M., et al. (2017). The isoprenoid end product N6-isopentenyladenosine reduces inflammatory response through the inhibition of the NFκB and STAT3 pathways in cystic fibrosis cells. International Journal of Molecular Medicine, 40(6), 1775-1783.

- Colombo, F., et al. (2014). N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response. Free Radical Biology and Medicine, 77, 143-152.

- Laloue, M., & Terrine, C. (1977). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology, 59(3), 478-483.

- Senapathy, P., & Jacob, M. T. (1981). Identification and purification of tRNAs containing N6-(delta 2-isopentenyl) adenosine using antibodies specific for N6-(delta-isopentenyl) adenosine. The Journal of Biological Chemistry, 256(22), 11580-11584.

- Zhang, H., et al. (2024). A Bioorthogonal Post-modification of N6-Isopentenyl Adenosine i6A RNA in Live Cells. CCS Chemistry, 6(2), 523-532.

- Miyauchi, K., et al. (2022). Extracellular N6-isopentenyladenosine (i6A) addition induces co-transcriptional i6A incorporation into ribosomal RNAs. RNA, 28(6), 845-855.

- Spinola, M., et al. (2007). N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers. International Journal of Cancer, 120(12), 2714-2719.

- Laezza, C., et al. (2006). N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation. The FASEB Journal, 20(3), 412-418.

- Laezza, C., et al. (2009). Involvement of Akt/NF-kappaB pathway in N6-isopentenyladenosine-induced apoptosis in human breast cancer cells. Molecular Carcinogenesis, 48(10), 912-922.

- Sakamoto, K., et al. (2019).

Sources

- 1. Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]

- 4. Isopentenyltransferase-1 (IPT1) knockout in Physcomitrella together with phylogenetic analyses of IPTs provide insights into evolution of plant cytokinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthesis of isoprenoids and the mechanisms regulating it in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil Targeting FBXW7 Tumor Suppressor [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

High-Performance Liquid Chromatography (HPLC) Purification of N-(3-Methylbutyl)adenosine: An Application Note and Protocol

Introduction

N-(3-Methylbutyl)adenosine, a synthetic analog of the endogenous nucleoside adenosine, is a compound of significant interest in pharmacological research and drug development.[1][2] Like other adenosine analogs, it holds potential for therapeutic applications, leveraging the diverse physiological roles of adenosine receptors. The purity of such compounds is paramount for accurate biological and pharmacological studies, necessitating robust and reliable purification methodologies. High-performance liquid chromatography (HPLC) stands as the premier technique for achieving the high purity required for these applications.